3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

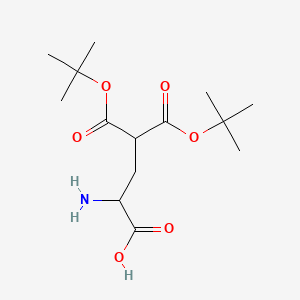

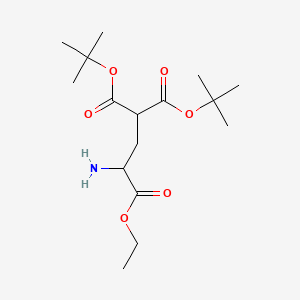

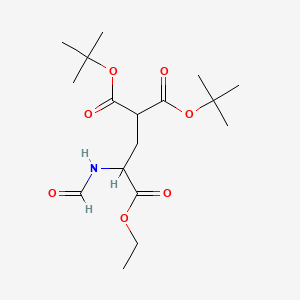

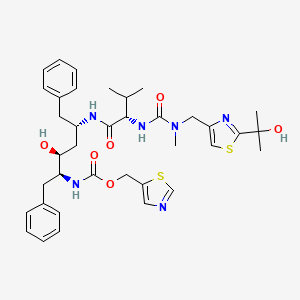

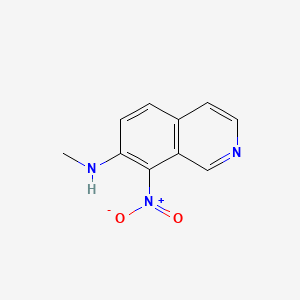

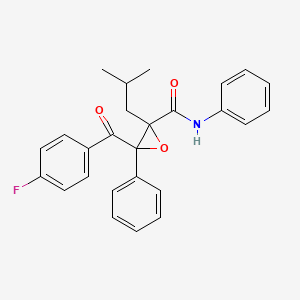

3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide is a chemical compound with the molecular formula C26H24FNO3 and a molecular weight of 417.47 . It is categorized under amines, aromatics, impurities, pharmaceutical standards, intermediates, and fine chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact structure would be best visualized using specialized chemical structure visualization software .科学的研究の応用

Antilipemic Drug

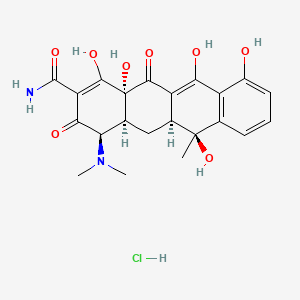

Atorvastatin is an antilipemic drug belonging to the statins class . It is used to reduce the levels of lipoproteins rich in cholesterol and reduce the risk of coronary artery disease . This is due to this drug’s inhibitory action on the hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase) enzyme, which is important in cholesterol biosynthesis .

Degradation Kinetics

Atorvastatin has been found to degrade under acid and basic conditions . The rate constant (k) for degradation in acid medium was 1.88 × 10 −2 s −1 (first order), while for basic medium k = 2.35 × 10 −4 mol L −1 s −1 (zero order), demonstrating a lower stability of the drug within acid mediums .

Development of HPLC Methods

Atorvastatin and its impurities have been used in the development of a novel, fast, simple HPLC method for determination of Atorvastatin and its impurities in tablets . The analysis is performed within a run duration of less than 15 min, which is about six times shorter than the official European Pharmacopoeia method .

4. Determination of Lower Concentrations of Impurities The method developed for Atorvastatin and its impurities is suitable for the determination of lower concentrations of impurities . The main peak of atorvastatin in the solution corresponding to 0.1%, with a concentration of 1 µg atorvastatin/mL, is detected with an S/N of about 85 .

Identification of Degradation Products

Atorvastatin has been used in the identification of degradation products of drugs and pharmaceutical formulations . This is important in stability studies and for the quality control of pharmaceutical products .

Synthesis of Other Compounds

2-Fluorobenzoyl chloride, a compound related to 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide, has been used in the preparation of 3- (N-Hydroxycarbamimidoyl)-benzoic acid methyl ester . It has also been used to develop a method for the determination of metformin hydrochloride in biological fluids .

作用機序

Target of Action

Atorvastatin Oxirane Impurity, also known as DTXSID60747060 or 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide, is a derivative of Atorvastatin. Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Mode of Action

Atorvastatin Oxirane Impurity, like Atorvastatin, is likely to act as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis, is blocked . This action primarily occurs in the liver, where the majority of endogenous cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, ultimately reducing the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to be metabolized by CYP3A4 isoenzymes . It’s also known that the drug’s efficacy can be compromised by the presence of impurities, which can originate during the synthesis process or as degradation products under certain environmental conditions .

Result of Action

The primary result of Atorvastatin Oxirane Impurity’s action would be a reduction in the levels of cholesterol and other harmful lipids in the body . This could lead to a decreased risk of developing cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action, efficacy, and stability of Atorvastatin Oxirane Impurity can be influenced by various environmental factors. For instance, the presence of impurities in the pharmaceutical formulation of the drug can pose a significant concern for patient safety . These impurities can originate during the synthesis process of the active substance, or as degradation products under certain environmental conditions . Therefore, it’s crucial to ensure the purity of the drug to maintain its efficacy and safety.

特性

IUPAC Name |

3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO3/c1-18(2)17-25(24(30)28-22-11-7-4-8-12-22)26(31-25,20-9-5-3-6-10-20)23(29)19-13-15-21(27)16-14-19/h3-16,18H,17H2,1-2H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTRRISNQAPVTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747060 |

Source

|

| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

CAS RN |

1246818-88-1 |

Source

|

| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)